molecular formula C17H15FN2 B7563245 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole

Cat. No. B7563245
M. Wt: 266.31 g/mol
InChI Key: XCNXQJLHWFKSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole, also known as FMPP, is a chemical compound that belongs to the pyrazole class of compounds. It is a synthetic compound that has been used in scientific research for several years. FMPP has been studied for its potential use in the treatment of various diseases and disorders.

Mechanism of Action

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole acts as a selective serotonin and dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and cognitive function. This compound also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and cognitive function. This compound has also been shown to increase the release of acetylcholine in the brain, which is involved in memory and learning.

Advantages and Limitations for Lab Experiments

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of research on its effects. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to learn about its effects. It is also a potent compound, which means that it must be used with caution.

Future Directions

There are a number of future directions for research on 3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole. One area of research is the development of new compounds based on this compound that have improved efficacy and fewer side effects. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of this compound on mood and cognitive function.

Synthesis Methods

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole can be synthesized using a variety of methods, including the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)-1H-pyrazole-4-carboxaldehyde in the presence of a base. Another method involves the reaction of 4-fluorophenylhydrazine with 1-(4-methylbenzyl)pyrazolidine-3,5-dione in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole has been studied for its potential use in the treatment of various diseases and disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer. This compound has been shown to have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation and cognitive function.

properties

IUPAC Name

3-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c1-13-2-4-14(5-3-13)12-20-11-10-17(19-20)15-6-8-16(18)9-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNXQJLHWFKSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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